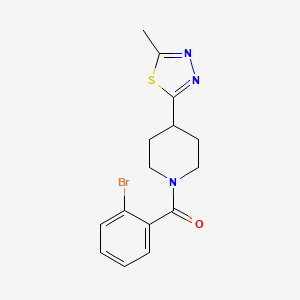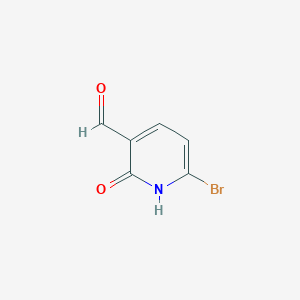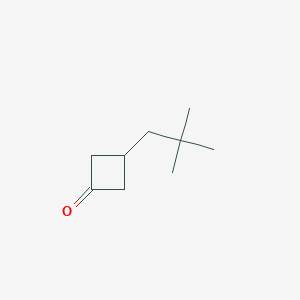
3-(2,2-Dimethyl-propyl)cyclobutanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethyl-propyl)cyclobutanone is a cyclobutane derivative. Cyclobutanes are cyclic compounds with four carbon atoms in the ring . They are known for their unique structures and high reactivity .
Synthesis Analysis
Cyclobutanones can be synthesized through various methods. One approach involves the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts . Another method involves a catalytic radical process that enables an asymmetric 1,4-C-H alkylation of diazoketones for the stereoselective construction of cyclobutanone structures .Molecular Structure Analysis
The molecular structure of cyclobutanones, including 3-(2,2-Dimethyl-propyl)cyclobutanone, can be analyzed using various techniques . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cyclobutanones can undergo various chemical reactions. For instance, borylated cyclobutanones can be produced from amides of carboxylic acids and vinyl boronates via the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclobutanones can be analyzed using various techniques . These properties include mass, color, volume, and others .Applications De Recherche Scientifique
- Application : Researchers employ 3-(2,2-Dimethyl-propyl)cyclobutanone as a building block for constructing cyclobutane-containing natural products. Strategies like disconnection tactics facilitate the synthesis of terpenoids, alkaloids, and steroids with cyclobutane rings .
- Application : Base-mediated reactions convert brominated cyclobutanone Diels-Alder adducts into synthetically useful cyclopropyl derivatives, offering a versatile route for accessing these compounds .
- Application : Researchers explore the ring-opening of cyclobutanone oximes using iminyl radicals. This process allows the insertion of SO2, CO, or O2, leading to novel compounds with potential applications .
Natural Product Synthesis
Cyclopropyl Derivatives
Radical Reactions
Safety And Hazards
Orientations Futures
Cyclobutanones, including 3-(2,2-Dimethyl-propyl)cyclobutanone, have potential applications in the synthesis of complex natural products bearing strained cyclobutane subunits . These compounds not only display fascinating architectures but also show potent biological activities . Therefore, the development of new strategies for the construction of cyclobutane rings is a promising area of research .
Propriétés
IUPAC Name |
3-(2,2-dimethylpropyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)6-7-4-8(10)5-7/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOHWKKNCQPVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethyl-propyl)cyclobutanone | |
CAS RN |
570410-18-3 |
Source


|
| Record name | 3-(2,2-dimethylpropyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

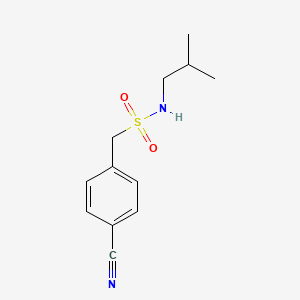
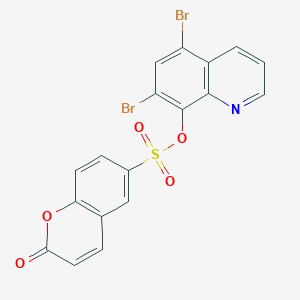
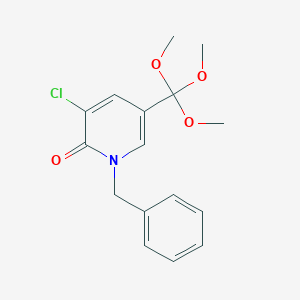
![3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366694.png)
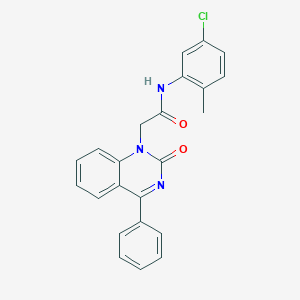
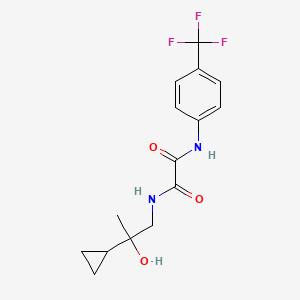
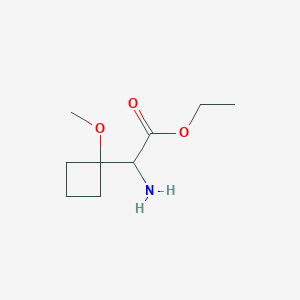
![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2366702.png)
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2366703.png)

![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)
![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)
